molecular formula C10H10BrN3O3S B13920607 Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate

Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate

Cat. No.: B13920607
M. Wt: 332.18 g/mol
InChI Key: RXBIWMSXENQTGM-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate is a heterocyclic compound that features an imidazo[1,5-c]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and methylsulfinyl groups in its structure adds to its chemical reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of various substituted imidazo[1,5-c]pyrimidine derivatives.

Scientific Research Applications

Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine and methylsulfinyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridines: These compounds also feature an imidazo core but differ in their substitution patterns and biological activities.

    Imidazo[1,2-c]pyrimidines: Similar in structure but may have different functional groups, leading to variations in their chemical reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrN3O3S

Molecular Weight

332.18 g/mol

IUPAC Name

ethyl 8-bromo-5-methylsulfinylimidazo[1,5-c]pyrimidine-1-carboxylate

InChI

InChI=1S/C10H10BrN3O3S/c1-3-17-9(15)7-8-6(11)4-12-10(18(2)16)14(8)5-13-7/h4-5H,3H2,1-2H3

InChI Key

RXBIWMSXENQTGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CN=C(N2C=N1)S(=O)C)Br

Origin of Product

United States

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